molecular formula C14H14N2O3 B1629646 2-(2-Methoxybenzylamino)nicotinic acid CAS No. 1019372-81-6

2-(2-Methoxybenzylamino)nicotinic acid

Cat. No. B1629646
CAS RN: 1019372-81-6
M. Wt: 258.27 g/mol
InChI Key: ITBIKEMLXMUIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Methoxybenzylamino)nicotinic acid” is a chemical compound with the CAS Number: 1019372-81-6 . It has a molecular weight of 258.28 and its IUPAC name is 2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid .


Synthesis Analysis

The synthesis of “this compound” involves heating 2-chloronicotinic acid and 2-methoxybenzylamine at 140°C for 4 hours . After cooling to room temperature, a 10% aqueous solution of sodium hydroxide is added to the reaction mixture . The resulting mixture is washed with chloroform . Concentrated hydrochloric acid is added to the aqueous phase to adjust the pH to 6 to 7, and a solid precipitates from this is separated by filtration and dried .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H14N2O3/c1-19-12-7-3-2-5-10 (12)9-16-13-11 (14 (17)18)6-4-8-15-13/h2-8H,9H2,1H3, (H,15,16) (H,17,18) .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . and should be stored at room temperature .

Scientific Research Applications

Receptor Interaction Profiles

A study characterized the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) and their interactions with monoamine receptors, revealing insights into their pharmacological properties. This research contributes to understanding the molecular mechanisms underlying the effects of derivatives related to 2-(2-Methoxybenzylamino)nicotinic acid, potentially predicting hallucinogenic effects and interactions with serotonergic and adrenergic receptors (Rickli et al., 2015).

Herbicidal Activity

Nicotinic acid derivatives have been explored for their herbicidal activity. A study synthesized and assessed the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, showing significant efficacy against certain plant species. This application demonstrates the potential of nicotinic acid derivatives in agricultural sciences and herbicide development (Yu et al., 2021).

Antineoplastic Activities

Research on 6-substituted nicotinamides, including derivatives of nicotinic acid, highlighted their synthesis and preliminary antineoplastic activities against certain cancers. This area of application is crucial for developing new cancer treatments and understanding the molecular basis of their therapeutic effects (Ross, 1967).

Receptors for Nicotinic Acid

The identification of receptors for nicotinic acid, such as PUMA-G and HM74, in adipose tissue elucidates the molecular mechanisms by which nicotinic acid and its derivatives exert their effects. This research is fundamental to drug development, offering insights into designing drugs that modulate these receptors for therapeutic purposes (Tunaru et al., 2003).

Material Science Applications

In the realm of materials science, derivatives of nicotinic acid have been utilized in the synthesis and characterization of corrosion inhibitors and polymers. For instance, bis-Schiff bases of isatin, which include methoxybenzylamino components, have been studied for their corrosion inhibition effects on mild steel, demonstrating the versatility of nicotinic acid derivatives in applications beyond biology and pharmacology (Ansari & Quraishi, 2014).

Mechanism of Action

While the specific mechanism of action for “2-(2-Methoxybenzylamino)nicotinic acid” is not available, nicotinic acid, a related compound, has been studied extensively. Nicotinic acid induces a profound change in the plasma levels of various lipids and lipoproteins . It increases vascular endothelial cell redox state, resulting in the inhibition of oxidative stress and vascular inflammatory genes, key cytokines involved in atherosclerosis .

Safety and Hazards

The safety data sheet for “2-(2-Methoxybenzylamino)nicotinic acid” indicates that it causes serious eye irritation and is harmful to aquatic life . It is recommended to avoid release to the environment, wear eye protection/face protection, and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-12-7-3-2-5-10(12)9-16-13-11(14(17)18)6-4-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBIKEMLXMUIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649738
Record name 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1019372-81-6
Record name 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.00 g (44.2 mmol) of 2-chloronicotinic acid and 12.13 g (88.4 mmol) of 2-methoxybenzylamine were heated at 140° C. for 4 hours. The mixture was left to cool to room temperature, and then a 10% aqueous solution of sodium hydroxide was added to the reaction mixture. The resulting mixture was washed with chloroform. Concentrated hydrochloric acid was added to the aqueous phase to adjust the aqueous phase to pH 6 to 7, and a solid precipitated therefrom was separated by filtration and dried. Thus, 8.50 g (yield: 74%) of the title compound was obtained as a pale yellow powder.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
12.13 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxybenzylamino)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxybenzylamino)nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxybenzylamino)nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxybenzylamino)nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxybenzylamino)nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxybenzylamino)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.